molecular formula C22H26N2O2S B15012533 6-tert-butyl-2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

6-tert-butyl-2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B15012533
M. Wt: 382.5 g/mol
InChI Key: OSFZQNVLAMMVOQ-ZMOGYAJESA-N
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Description

6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Condensation with 3,4-Dimethoxybenzaldehyde: The final step involves the condensation of the benzothiophene derivative with 3,4-dimethoxybenzaldehyde in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, which can vary depending on its application. For instance:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity.

    Chemical Reactivity: The presence of functional groups such as the imine and benzothiophene core allows it to participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific structural features, such as the combination of the benzothiophene core with the tert-butyl and dimethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

6-tert-butyl-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C22H26N2O2S/c1-22(2,3)15-7-8-16-17(12-23)21(27-20(16)11-15)24-13-14-6-9-18(25-4)19(10-14)26-5/h6,9-10,13,15H,7-8,11H2,1-5H3/b24-13+

InChI Key

OSFZQNVLAMMVOQ-ZMOGYAJESA-N

Isomeric SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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